6-Methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine
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Overview
Description
6-Methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with methoxy, methyl, and thietan-3-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with 6-methoxy-4-methylpyridin-3-amine as the core structure. The thietan-3-yl group can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thietan-3-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
6-Methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methylpyridin-3-amine: Lacks the thietan-3-yl group, making it less versatile in certain reactions.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Contains different substituents, leading to different chemical properties and applications.
Uniqueness
6-Methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
6-methoxy-4-methyl-N-(thietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2OS/c1-7-3-9(11-8-5-14-6-8)12-10(4-7)13-2/h3-4,8H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
RPKSHMWXQVSJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)OC)NC2CSC2 |
Origin of Product |
United States |
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